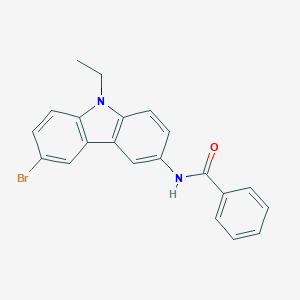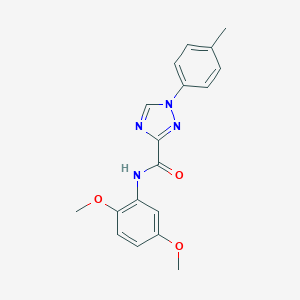
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities. The synthesis method of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by reducing the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. Additionally, it has been shown to have minimal toxicity and does not affect normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and may be a potential candidate for further research. However, one of the limitations is its complex synthesis method, which may make it difficult to produce large quantities for research purposes.
Direcciones Futuras
There are several future directions for the research of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide. One direction is to further study its anti-cancer properties and determine its effectiveness in treating different types of cancer. Another direction is to study its anti-inflammatory and antioxidant properties and determine its potential in treating various diseases. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide.
Métodos De Síntesis
The synthesis method of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide involves several steps. The first step is the synthesis of 6-bromo-9-ethylcarbazole, which is achieved by the reaction of 6-bromoindole with ethylmagnesium bromide. The second step involves the reaction of 6-bromo-9-ethylcarbazole with benzoyl chloride in the presence of aluminum chloride to form N-(6-bromo-9-ethylcarbazol-3-yl)benzamide. The final step involves the demethylation of N-(6-bromo-9-ethylcarbazol-3-yl)benzamide using boron tribromide to form N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, it has been studied for its antioxidant properties and has shown potential in protecting cells from oxidative stress.
Propiedades
Nombre del producto |
N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide |
|---|---|
Fórmula molecular |
C21H17BrN2O |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
N-(6-bromo-9-ethylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C21H17BrN2O/c1-2-24-19-10-8-15(22)12-17(19)18-13-16(9-11-20(18)24)23-21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,23,25) |
Clave InChI |
OUKMKENCLRTTQN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)







![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)